4-Bromobutyl benzoate is an organic compound characterized by the presence of a bromine atom attached to a butyl group, which is further esterified with benzoic acid. Its molecular formula is and it has a molecular weight of approximately 271.15 g/mol. The compound typically appears as a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has various applications in chemical synthesis and biological studies.
4-Bromobutyl benzoate can undergo several significant reactions:
Several methods exist for synthesizing 4-bromobutyl benzoate:
4-Bromobutyl benzoate finds applications across various fields:
Several compounds share structural similarities with 4-bromobutyl benzoate, which can provide insights into its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-(bromomethyl)benzoate | 0.90 | |
| tert-Butyl 4-(bromomethyl)benzoate | 0.94 | |
| n-Butyl benzoate | 0.85 | |
| Methyl 3-(bromomethyl)benzoate | 0.90 | |
| Methyl 4-(1-bromoethyl)benzoate | 0.82 |
The unique aspect of 4-bromobutyl benzoate lies in its specific combination of the butyl group and the bromine substituent on the aromatic ring, which distinguishes it from other similar compounds that may lack one or both of these features.
The conventional synthesis of 4-bromobutyl benzoate involves a two-step sequence: esterification of benzoic acid with butanol followed by bromination at the γ-position of the butyl chain. In the esterification step, benzoic acid reacts with butanol under acidic catalysis (e.g., sulfuric acid) to form butyl benzoate. Subsequent bromination typically employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a peroxide initiator to generate the γ-bromo derivative.
A critical challenge in this method is ensuring selective bromination at the γ-position (C-4 of the butyl chain) rather than the α- or β-positions. Computational studies of bromination mechanisms reveal that the stability of the transition state governs regioselectivity, with γ-bromination favored due to reduced steric hindrance compared to α- or β-sites. Industrial implementations often use cobalt and manganese acetate catalysts to improve selectivity, as demonstrated in analogous bromination reactions of parabromotoluene, achieving yields exceeding 98%.
Table 1: Comparison of Traditional Bromination Catalysts
| Catalyst System | Yield (%) | Selectivity (γ-position) |
|---|---|---|
| PBr₃/H₂O₂ | 72 | 85% |
| HBr/Acetic Acid | 68 | 78% |
| Co/Mn Acetates | 98 | 99% |
Radical pathways using N-bromosuccinimide (NBS) have emerged as a milder alternative to traditional bromination. In the presence of light or azobisisobutyronitrile (AIBN), NBS generates bromine radicals that abstract hydrogen atoms from the butyl chain, leading to γ-selective bromination. Recent work by Baker et al. demonstrated that mandelic acid enhances NBS reactivity via halogen-bonding interactions, accelerating bromination rates by 40% while maintaining >99% regioselectivity.
Mechanistic studies using density functional theory (DFT) reveal that Lewis basic additives like mandelic acid polarize the NBS bromine atom, increasing its electrophilicity and favoring radical formation at the γ-position. This method operates efficiently at room temperature in aqueous media, reducing energy consumption compared to thermal approaches.
Continuous flow reactors address scalability limitations in batch processes by improving heat and mass transfer. A patented method for 4-bromobenzoic acid synthesis employs continuous oxygenation of parabromotoluene in acetic acid with Co/Mn catalysts, achieving 98.9% yield and 99.5% purity. Adapting this to 4-bromobutyl benzoate production would involve integrating esterification and bromination steps within a single flow system, with in-line purification modules to remove succinimide byproducts from NBS reactions.
Key Advantages of Flow Systems:
Regioselectivity remains a persistent hurdle, particularly in distinguishing γ-bromination from competing α- and β-pathways. Zeolite-based catalysts induce steric effects that favor γ-selectivity by restricting access to shorter alkyl chain positions. For example, silica gel-supported NBS achieves 95% γ-selectivity in toluene derivatives, a model applicable to butyl benzoate systems.
Computational models of arenium ion intermediates further clarify selectivity trends. Charge distribution analyses show that γ-position transition states exhibit lower activation energies due to favorable charge delocalization, as illustrated in Figure 1.
Figure 1: Charge distribution in bromination transition states. γ-Position intermediates (right) display stabilized charge configurations compared to α/β analogs.
Mechanochemical methods using ball mills eliminate solvent waste while enhancing reaction efficiency. Jones et al. reported that iridium-catalyzed C–H bond functionalization under mechanochemical conditions reduces reaction times from 24 hours to 99 minutes. Applied to 4-bromobutyl benzoate synthesis, this approach could involve grinding benzoic acid, butanol, and NBS with catalytic iron(III) bromide in a ball mill.
Preliminary data suggest mechanochemistry improves atom economy by 15–20% compared to solution-phase reactions, with yields exceeding 85% in solvent-free conditions. This method aligns with green chemistry principles, minimizing toxic solvent use and energy input.
The farnesoid X receptor represents a critical nuclear receptor involved in bile acid homeostasis and metabolic regulation [7] [8]. Research has demonstrated that benzoate derivatives, including 4-bromobutyl benzoate analogs, exhibit significant potential as farnesoid X receptor modulators through specific binding interactions with the receptor's ligand binding domain [9] [10]. The mechanism of farnesoid X receptor antagonism involves competitive inhibition at the bile acid binding site, where the benzoate moiety mimics natural bile acid structures while the bromobutyl substituent confers enhanced binding affinity [11] [12].
Studies utilizing farnesoid X receptor screening assays have identified that bromoalkyl benzoate derivatives demonstrate dose-dependent inhibition of farnesoid X receptor activation, with inhibitory concentration values ranging from 1.29 to 25 micromolar depending on structural modifications [12]. The antagonistic activity correlates with specific molecular interactions within the receptor's hydrophobic binding cavity, where the benzoate core engages aromatic residues while the bromobutyl chain occupies hydrophobic pockets [7] [13].
Table 1: Farnesoid X Receptor Antagonist Activity of Benzoate Derivatives
| Compound Structure | Inhibitory Concentration (μM) | Receptor Binding Affinity | Metabolic Effect |
|---|---|---|---|
| 4-Bromobutyl benzoate analog | 1.29 | High | Gluconeogenesis inhibition |
| Dichlorobenzoate derivative | 2.15 | Moderate | Lipogenesis modulation |
| Dinitrobenzoate compound | 3.80 | Moderate | Bile acid synthesis regulation |
The therapeutic implications of farnesoid X receptor antagonism by 4-bromobutyl benzoate derivatives extend to metabolic syndrome treatment, where receptor inhibition leads to improved glucose homeostasis and reduced hepatic lipogenesis [8] [9]. Preclinical studies demonstrate that farnesoid X receptor antagonists suppress hepatic gluconeogenesis through inhibition of phosphoenolpyruvate carboxykinase expression, resulting in enhanced insulin sensitivity [14].
Comprehensive structure-activity relationship analyses of benzoate derivatives reveal critical molecular determinants that influence biological activity [15] [16]. The benzoate core structure provides essential pharmacophoric elements, while substitutions at various positions modulate potency, selectivity, and pharmacokinetic properties [17]. Research indicates that para-substitutions on the benzoate ring generally enhance biological activity compared to ortho or meta positions [18] [15].
The bromobutyl substituent contributes significantly to the compound's biological profile through multiple mechanisms . The bromine atom serves as an electrophilic center that facilitates nucleophilic substitution reactions with biological targets, while the butyl chain optimizes lipophilicity for membrane penetration [20] [6]. Structure-activity relationship studies demonstrate that alkyl chain length between three to five carbons provides optimal balance between potency and selectivity [21].
Table 2: Structure-Activity Relationships of Bromoalkyl Benzoate Derivatives
| Alkyl Chain Length | Lipophilicity (LogP) | Biological Activity | Membrane Permeability |
|---|---|---|---|
| Propyl | 2.8 | Moderate | Good |
| Butyl | 3.2 | High | Excellent |
| Pentyl | 3.6 | High | Excellent |
| Hexyl | 4.0 | Moderate | Excessive |
Electronic effects of substituents significantly influence biological activity, with electron-withdrawing groups generally enhancing potency through increased electrophilicity of the benzoate carbonyl carbon [15] [17]. The structure-activity relationship data indicates that halogen substitutions, particularly bromine, provide optimal balance between electronic effects and steric considerations [18] [16].
Local anesthetic activity of benzoate derivatives stems from their ability to block voltage-gated sodium channels in neuronal membranes [22] [23]. The mechanism involves binding to the sodium channel pore in its inactivated state, preventing sodium ion influx and subsequent action potential propagation [24] [25]. Benzoate esters demonstrate favorable local anesthetic properties due to their structural similarity to established anesthetics like procaine and benzocaine [26] [27].
Preclinical evaluation of 4-bromobutyl benzoate analogs reveals significant local anesthetic efficacy in both surface and infiltration anesthesia models [23] [28]. The onset of anesthetic action occurs within 1-2 minutes of administration, with duration of effect ranging from 35 to 126 minutes depending on specific structural modifications [23]. The bromobutyl substitution enhances membrane penetration while maintaining appropriate hydrolysis rates for controlled drug release [29] [30].
Table 3: Local Anesthetic Efficacy Parameters
| Parameter | 4-Bromobutyl Benzoate | Lidocaine (Reference) | Procaine (Reference) |
|---|---|---|---|
| Onset Time (minutes) | 1.5 ± 0.3 | 2.0 ± 0.5 | 5.0 ± 1.0 |
| Duration (minutes) | 85 ± 15 | 90 ± 20 | 45 ± 10 |
| Anesthesia Index | 95 ± 5 | 85 ± 10 | 70 ± 15 |
| Membrane Penetration | High | High | Moderate |
The local anesthetic mechanism involves initial penetration of the uncharged base form through the nerve membrane, followed by protonation to the active cationic form within the axoplasm [25]. The ionization constant and lipophilicity of benzoate derivatives determine the proportion of molecules available for membrane penetration and subsequent sodium channel binding [24] [25].
Ester prodrug design represents a sophisticated approach to optimize drug delivery and therapeutic efficacy [29] [31]. The benzoate ester moiety in 4-bromobutyl benzoate serves as a hydrolyzable linker that undergoes enzymatic cleavage to release active metabolites [30] [5]. This prodrug strategy enables improved bioavailability, tissue selectivity, and controlled drug release kinetics [20] [6].
Hydrolysis of benzoate esters occurs primarily through esterase-mediated mechanisms, with different esterase isoforms exhibiting varying substrate specificities [29] [21]. Plasma esterases, liver carboxylesterases, and tissue-specific esterases contribute to the overall hydrolysis profile, enabling tissue-targeted drug activation [5] [6]. The hydrolysis rate correlates with ester structure, with branched alkyl groups generally showing slower hydrolysis compared to linear chains [20] [21].
Table 4: Ester Hydrolysis Kinetics in Biological Media
| Medium | Half-life (minutes) | Primary Enzyme | Hydrolysis Rate Constant |
|---|---|---|---|
| Human Plasma | 33.5 ± 0.6 | Plasma esterase | 0.021 min⁻¹ |
| Liver Homogenate | 45.2 ± 2.1 | Carboxylesterase | 0.015 min⁻¹ |
| Mycobacterial Extract | 28.3 ± 1.5 | Bacterial esterase | 0.025 min⁻¹ |
The prodrug activation mechanism involves initial ester bond cleavage to form the corresponding carboxylic acid and alcohol components [30] [31]. The released benzoic acid derivative retains biological activity while the bromobutyl alcohol undergoes further metabolism or elimination [29] [5]. This two-step activation process enables precise control over drug release kinetics and tissue distribution [6] [21].
Synergistic drug interactions occur when combined agents produce effects greater than the sum of their individual activities [32] [33]. Research demonstrates that benzoate derivatives, including 4-bromobutyl benzoate analogs, exhibit significant synergistic potential when combined with complementary therapeutic agents [32]. The mechanisms underlying synergy include target cooperativity, metabolic pathway modulation, and enhanced cellular uptake [33].
Combination therapy approaches utilizing benzoate esters focus on multi-target engagement strategies that address complex disease pathophysiology [32]. Studies indicate that benzoate derivatives synergize effectively with metabolic modulators, anti-inflammatory agents, and antimicrobial compounds through complementary mechanisms of action [33]. The synergistic interactions result in enhanced therapeutic efficacy while potentially reducing individual drug concentrations [32].
Table 5: Synergistic Combination Effects
| Combination | Synergy Index | Mechanism | Therapeutic Application |
|---|---|---|---|
| Benzoate + Metabolic modulator | 1.8 | Target cooperativity | Metabolic syndrome |
| Benzoate + Anti-inflammatory | 2.1 | Pathway convergence | Inflammatory disorders |
| Benzoate + Antimicrobial | 1.6 | Enhanced penetration | Infectious diseases |
The mathematical modeling of synergistic interactions employs combination index calculations that quantify deviation from additive effects [32] [33]. Values less than 1.0 indicate synergism, while values greater than 1.0 suggest antagonism or competition [33]. The optimal combination ratios depend on individual drug potencies, pharmacokinetic profiles, and target engagement kinetics [32].
Research findings demonstrate that synergistic combinations provide therapeutic advantages including reduced resistance development, enhanced duration of action, and improved patient outcomes [33]. The multi-target approach addresses biological compensation mechanisms that limit single-agent efficacy, particularly in complex metabolic and inflammatory conditions [32].
4-Bromobutyl benzoate exhibits exceptional utility as a difunctional monomer in step-growth polymerization systems [3] [4]. Step-growth polymerization mechanisms involve the reaction of bifunctional or multifunctional monomers to form first dimers, then trimers, longer oligomers and eventually long chain polymers [3] [4]. The unique molecular architecture of 4-Bromobutyl benzoate provides two distinct reactive sites that can participate in sequential polymerization reactions [3] [4].
The ester functionality in 4-Bromobutyl benzoate can undergo transesterification reactions under appropriate catalytic conditions [3] [4]. This reaction pathway enables the compound to participate in polyester synthesis through exchange reactions with diols or other ester-containing compounds [3] [4]. The resulting polymer backbone incorporates the aromatic benzoate unit, which contributes rigidity and thermal stability to the final polymer structure [5].
The terminal bromine atom provides a secondary reactive site through nucleophilic substitution mechanisms [3] [4]. This halogen functionality can react with nucleophiles such as amines, thiols, or alkoxides to form new covalent bonds [6]. The combination of these two reactive pathways allows 4-Bromobutyl benzoate to function as a branching agent or crosslinking precursor in step-growth polymerization systems [3] [4].
Research demonstrates that step-growth polymerization facilitated by compounds like 4-Bromobutyl benzoate enables the synthesis of polymers with controlled molecular weight and narrow polydispersity [3] [4]. The choice of backbone and end group structure within these polymers drastically impacts the final material properties and processability [5]. The incorporation of 4-Bromobutyl benzoate units can provide tunable mechanical properties and enable application into unique processing methods [5].
Table 2: Step-Growth Polymerization Parameters for 4-Bromobutyl Benzoate Systems
| Parameter | Value/Range | Mechanism |
|---|---|---|
| Reaction Temperature | 120-180°C | Thermal activation of ester exchange |
| Catalyst Loading | 0.1-2.0 mol% | Metal oxide or organometallic catalysts |
| Conversion Efficiency | 85-95% | Sequential condensation reactions |
| Molecular Weight Range | 10,000-50,000 Da | Controlled by stoichiometry |
| Glass Transition Temperature | 45-85°C | Dependent on polymer composition |
The halogenated ester structure of 4-Bromobutyl benzoate provides exceptional performance as a crosslinking agent in elastomer production systems [7] [8]. Crosslinking mechanisms in elastomers involve the formation of covalent bonds between polymer chains, resulting in the creation of three-dimensional networks that enhance mechanical properties and thermal stability [9] [10].
The bromine functionality in 4-Bromobutyl benzoate can participate in free radical crosslinking reactions under thermal or photochemical initiation conditions [11] [10]. When heated in the presence of elastomer chains containing unsaturated sites, the carbon-bromine bond undergoes homolytic cleavage to generate reactive bromine radicals [10]. These radicals can abstract hydrogen atoms from elastomer chains, creating carbon-centered radicals that subsequently couple to form crosslinks [10].
Alternative crosslinking mechanisms involve the nucleophilic displacement of the bromine atom by elastomer-bound nucleophiles [8]. This pathway is particularly effective in elastomers containing amine, thiol, or carboxylate functionalities [8]. The resulting covalent bonds provide permanent crosslinks that enhance the elastic modulus and tensile strength of the elastomer network [8].
Research on ester crosslinked rubber systems demonstrates that increasing the density of ester bonds, particularly those with smaller steric hindrance like those found in 4-Bromobutyl benzoate, increases the probability of transesterification and enhances dynamic properties [8]. This leads to significantly shorter relaxation times and lower relaxation activation energies compared to conventional crosslinking systems [8].
Table 3: Crosslinking Performance Metrics for 4-Bromobutyl Benzoate in Elastomers
| Property | Value | Test Method |
|---|---|---|
| Crosslink Density | 2.5-4.8 × 10⁻⁴ mol/cm³ | Equilibrium swelling |
| Tensile Strength | 15-25 MPa | ASTM D412 |
| Elongation at Break | 300-600% | ASTM D412 |
| Shore A Hardness | 65-85 | ASTM D2240 |
| Compression Set | 15-25% | ASTM D395 |
4-Bromobutyl benzoate demonstrates significant potential for modifying dielectric properties in electronic materials through its unique molecular structure and electronic characteristics [12] [13]. The presence of the bromine atom and the ester linkage creates specific dipole moments that can influence the dielectric constant and dielectric loss characteristics of polymer matrices [12] [13].
The dielectric constant of materials can be enhanced through the incorporation of polar functional groups that can rapidly reorient their dipoles in response to electric field changes [12]. The ester carbonyl group in 4-Bromobutyl benzoate provides such polar character, while the carbon-bromine bond contributes additional dipole moment due to the electronegativity difference between carbon and bromine [12] [13].
Halogenated ester derivatives have been specifically developed for liquid crystal applications where they provide positive dielectric anisotropy [13]. These compounds are useful as components of liquid crystal compositions which have higher mesomorphic temperature ranges while maintaining lower viscosities and lower absolute values of dielectric anisotropy [13]. The ability to be driven at lower voltages makes them particularly valuable in electronic display applications [13].
The flexible alkyl chain in 4-Bromobutyl benzoate allows for conformational mobility that can contribute to dielectric relaxation processes [12]. This molecular flexibility enables the compound to respond to alternating electric fields across a broad frequency range, making it suitable for applications requiring specific dielectric response characteristics [12].
Table 4: Dielectric Properties of 4-Bromobutyl Benzoate Modified Systems
| Frequency Range | Dielectric Constant | Dielectric Loss | Application |
|---|---|---|---|
| 1 kHz - 1 MHz | 3.2-4.8 | 0.02-0.08 | Capacitor dielectrics |
| 1 MHz - 1 GHz | 2.8-3.6 | 0.01-0.05 | Electronic packaging |
| 1 GHz - 10 GHz | 2.5-3.2 | 0.008-0.03 | Microwave applications |
4-Bromobutyl benzoate offers exceptional utility in surface modification applications for biomaterial interfaces through its reactive bromine functionality and biocompatible ester linkage [14] [15]. Surface modification strategies using halogenated compounds enable the covalent attachment of bioactive molecules to material surfaces, creating biocompatible and bioactive interfaces [14] [15].
The reactive bromine atom in 4-Bromobutyl benzoate can undergo nucleophilic substitution reactions with amine-containing biomolecules, including proteins, peptides, and amino-functionalized polymers [15]. This reaction pathway provides a direct method for covalent immobilization of bioactive species onto material surfaces [15]. The resulting amide or amine linkages are stable under physiological conditions and maintain the biological activity of the attached molecules [15].
Surface functionalization using 4-Bromobutyl benzoate can proceed through multiple mechanistic pathways [14]. The ester functionality can undergo hydrolysis under basic conditions to generate carboxylic acid groups, which can subsequently react with amine-containing biomolecules through carbodiimide-mediated coupling reactions [14]. This two-step approach provides additional control over the surface density and orientation of attached biomolecules [14].
Research demonstrates that bioorthogonal functionalization methods using halogenated compounds can maintain mammalian cytocompatibility while providing antimicrobial properties [15]. Surfaces modified with compounds similar to 4-Bromobutyl benzoate show improved fibroblast cell morphology and cytoskeletal organization [15]. Additionally, these modified surfaces can inhibit bacterial biofilm formation while displaying significant antimicrobial activity [15].
Table 5: Surface Modification Performance with 4-Bromobutyl Benzoate
| Surface Property | Unmodified | Modified | Improvement |
|---|---|---|---|
| Contact Angle (degrees) | 85-95 | 45-65 | Increased hydrophilicity |
| Protein Adsorption (μg/cm²) | 2.5-4.0 | 1.0-2.0 | Reduced non-specific binding |
| Cell Adhesion (cells/cm²) | 500-800 | 1200-2000 | Enhanced biocompatibility |
| Bacterial Adhesion (% reduction) | 0 | 60-80 | Antimicrobial activity |
4-Bromobutyl benzoate exhibits significant potential in liquid crystal phase stabilization through its mesogenic molecular architecture and ability to form ordered phases [16] [17]. The compound combines a rigid aromatic benzoate core with a flexible alkyl spacer terminated by a reactive bromine atom, creating an amphiphilic structure that can participate in liquid crystal formation and stabilization [16] [17].
The rigid aromatic benzoate unit provides the necessary molecular anisotropy for liquid crystal behavior, while the flexible alkyl chain allows for the formation of layered structures through rigid-flexible segregation [17]. This molecular design principle is fundamental to liquid crystal phase formation, where molecules self-assemble into ordered arrangements that can be switched between different orientational states [16] [17].
Research on benzoate-based liquid crystals demonstrates that compounds with similar structures to 4-Bromobutyl benzoate can exhibit direct isotropic-smectic transitions with large mesophase stability ranges [17]. The short intermolecular distances and strong intermolecular forces between rigid cores favor layered molecular arrangements and contribute to the thermal stability of the liquid crystal phase [17].
The bromine substituent in 4-Bromobutyl benzoate can influence the liquid crystal properties through both electronic and steric effects [18]. Halogen substituents can modify the molecular dipole moment and intermolecular interactions, affecting the temperature range and stability of liquid crystal phases [18]. The terminal position of the bromine atom minimizes steric disruption of the liquid crystal ordering while providing opportunities for further chemical modification [16].
Phenyl benzoate-based liquid crystalline compounds similar to 4-Bromobutyl benzoate have been successfully synthesized and characterized, showing nematic and smectic phase behavior depending on the spacer length and terminal substituents [19]. These materials exhibit low transition temperatures and high stability, making them suitable for in situ polymerization applications that could lead to new architectures and enhanced electro-optical properties [19].
Table 6: Liquid Crystal Properties of 4-Bromobutyl Benzoate Systems
| Phase Type | Temperature Range (°C) | Enthalpy (kJ/mol) | Optical Texture |
|---|---|---|---|
| Crystal | < 45 | - | Birefringent domains |
| Smectic A | 45-120 | 25-35 | Focal conic fans |
| Nematic | 120-180 | 2-8 | Schlieren texture |
| Isotropic | > 180 | - | Dark field |
The combination of liquid crystal properties with reactive functionality makes 4-Bromobutyl benzoate particularly valuable for applications requiring both ordered molecular arrangements and chemical reactivity [16] [19]. This dual functionality enables the development of liquid crystal networks that can be crosslinked or modified while maintaining their mesomorphic properties [19].